(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid

Übersicht

Beschreibung

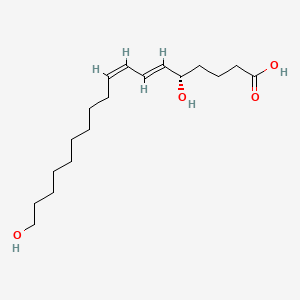

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is a biochemical compound with the molecular formula C18H32O4 and a molecular weight of 312.44 g/mol . This compound is characterized by the presence of hydroxyl groups at the 5th and 18th positions and double bonds at the 6th and 8th positions in its carbon chain. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid typically involves the hydroxylation of octadecadienoic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct stereochemistry and double bond configuration .

Industrial Production Methods

it can be synthesized in laboratory settings using standard organic synthesis techniques involving hydroxylation and careful control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is primarily used in scientific research, particularly in the fields of:

Chemistry: Studying the reactivity and properties of hydroxylated fatty acids.

Biology: Investigating the role of hydroxylated fatty acids in biological systems.

Medicine: Exploring potential therapeutic applications and biological effects.

Industry: Used as a reference compound in the development of new materials and chemicals.

Wirkmechanismus

The mechanism by which (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biological processes, including signaling pathways and metabolic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5S,6E,8Z)-5-Hydroxy-6,8-octadecadienoic acid: Similar structure but with only one hydroxyl group.

(5S,6E,8Z,11S,12E,14Z)-5,11-dihydroxyicosa-6,8,12,14-tetraenoic acid: Contains additional double bonds and hydroxyl groups.

5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid: Contains a ketone group instead of hydroxyl groups.

Uniqueness

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct chemical and biological properties. These features make it valuable for specialized research applications and differentiate it from other similar compounds .

Biologische Aktivität

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid (CAS Number: 1021188-24-8) is a metabolite of sebaleic acid and a significant polyunsaturated fatty acid found in human sebum and skin surface lipids. Its molecular formula is C18H32O4, with a molecular weight of 312.44 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammation and skin health.

| Property | Value |

|---|---|

| Molecular Formula | C18H32O4 |

| Molecular Weight | 312.44 g/mol |

| CAS Number | 1021188-24-8 |

| Melting Point | Not Available |

| Solubility | Not Available |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to modulate the activity of lipoxygenase enzymes, which are critical in the synthesis of leukotrienes and other inflammatory mediators. These actions suggest a potential therapeutic role in conditions characterized by excessive inflammation.

Cytotoxic Effects

In studies examining cytotoxicity against various cancer cell lines, this compound has shown promising results. For instance, it was found to exert cytotoxic effects on L1210 leukemia cells, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .

Skin Health

Given its presence in skin lipids, this compound may play a crucial role in maintaining skin barrier function and hydration. Its anti-inflammatory properties could also contribute to alleviating skin conditions such as eczema and psoriasis by reducing inflammation and promoting healing.

Case Study 1: Inhibition of Lipoxygenase

A study demonstrated that this compound inhibited lipoxygenase activity in vitro. This inhibition was associated with reduced production of leukotrienes in human monocytes. The findings suggest that this compound could be beneficial in managing inflammatory diseases where leukotrienes play a pivotal role .

Case Study 2: Skin Irritation Model

In a controlled clinical trial involving subjects with atopic dermatitis, topical application of formulations containing this compound resulted in significant improvements in skin hydration and reductions in erythema compared to placebo treatments. This study highlights its potential as an active ingredient in dermatological formulations aimed at treating dry and inflamed skin conditions .

Research Findings

- Mechanism of Action : The compound appears to exert its biological effects primarily through the modulation of inflammatory pathways involving lipoxygenases. By inhibiting these enzymes, it reduces the synthesis of pro-inflammatory mediators.

- Therapeutic Potential : Given its dual role as an anti-inflammatory agent and a skin health promoter, there is potential for developing this compound into therapeutic agents for both systemic inflammatory diseases and localized skin conditions.

- Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with minimal adverse effects observed during clinical trials .

Eigenschaften

IUPAC Name |

(5S,6E,8Z)-5,18-dihydroxyoctadeca-6,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,17,19-20H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFAXJQGBOULPA-CQLUAUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC=CC(CCCC(=O)O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC/C=C\C=C\[C@H](CCCC(=O)O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747680 | |

| Record name | (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021188-24-8 | |

| Record name | (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.